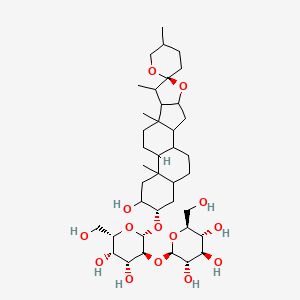

Anemarrhenasaponin A2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(6S,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17?,18?,19?,20?,21?,22?,23?,24-,25?,26-,27-,28?,29-,30+,31+,32+,33-,34-,35+,36-,37?,38?,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVRGXGXZKITGK-YLKXKUIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC[C@]2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC([C@H](C6)O[C@@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)CO)O)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anemarrhenasaponin A2: A Technical Guide to Its Natural Sourcing, Isolation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin A2, a steroidal saponin (B1150181) of significant pharmacological interest, is primarily sourced from the rhizomes of the traditional Chinese medicinal plant Anemarrhena asphodeloides. Its isolation is a multi-step process involving solvent extraction, macroporous resin chromatography, and preparative high-performance liquid chromatography (HPLC). This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and purification, and an in-depth look at its molecular mechanisms of action, particularly its inhibitory effects on the NF-κB and P2Y12 signaling pathways. Quantitative data on isolation yields and purity are presented in tabular format for clarity. Furthermore, the intricate signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Natural Source of this compound

The principal natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Asparagaceae family. This plant is widely distributed in China, particularly in the Hebei and Anhui provinces, and its dried rhizomes, known as "Zhimu," have been used for centuries in traditional Chinese medicine for their anti-inflammatory, antipyretic, and anti-diabetic properties.[1] Besides Anemarrhena asphodeloides, this compound has also been found in Yucca schidigera.

Isolation and Purification of this compound

The isolation and purification of this compound from the rhizomes of Anemarrhena asphodeloides is a meticulous process that leverages the compound's physicochemical properties. The general workflow involves initial solvent extraction to obtain a crude extract, followed by enrichment using macroporous resin chromatography and final purification via preparative HPLC.

Experimental Protocol for Isolation and Purification

The following protocol is a synthesis of established methods for the isolation of steroidal saponins (B1172615) from Anemarrhena asphodeloides.

Step 1: Preparation of Plant Material and Extraction

-

Obtain dried rhizomes of Anemarrhena asphodeloides.

-

Grind the dried rhizomes into a coarse powder.

-

Extract the powdered rhizomes (1.2 kg) with methanol (B129727) (3 x 1.2 L, 3 days each) at room temperature.[2]

-

Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract (approximately 420.81 g).[2]

Step 2: Macroporous Resin Column Chromatography

-

Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., SP825 or AB-8).[3]

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the saponin-rich fraction with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%, and 95% ethanol). The fraction containing this compound is typically eluted with higher concentrations of ethanol.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Concentrate the saponin-rich fraction obtained from the macroporous resin chromatography.

-

Further purify the concentrated fraction using preparative HPLC on a C18 reversed-phase column.

-

Employ a mobile phase gradient of methanol-water or acetonitrile-water to achieve separation. For example, a preparative HPLC with a mobile phase of MeOH-H₂O (50:50) can be used to isolate specific saponin compounds.[1]

-

Monitor the elution profile using a suitable detector (e.g., UV-Vis or ELSD) and collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Data on Yield and Purity

The following table summarizes the expected yield and purity of total flavonoids from a similar plant source at different stages of purification, which can be considered analogous to the purification of saponins. After a one-step purification with macroporous resin, the content of total flavonoids increased approximately 4.76-fold, from 12.14% to 57.82%, with a recovery yield of 84.93%.[4]

| Purification Step | Purity of Total Flavonoids (%) | Recovery Yield (%) |

| Crude Extract | 12.14 | 100 |

| After Macroporous Resin Chromatography | 57.82 | 84.93 |

Note: This data is for total flavonoids from Sophora tonkinensis Gagnep. and serves as an illustrative example of the efficiency of macroporous resin chromatography.

Signaling Pathway Inhibition by this compound

This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and thrombosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Other saponins from Anemarrhena asphodeloides, such as Anemarsaponin B, have been shown to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα.[5] This suggests that this compound likely acts in a similar manner, potentially by inhibiting the activity of the IKK complex.

Antagonism of the P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelets. When activated by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. The activation of the P2Y12 receptor inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet activation.

This compound acts as an antagonist to the P2Y12 receptor. By blocking the binding of ADP, it prevents the inhibition of adenylyl cyclase. This leads to the maintenance or increase of intracellular cAMP levels, which in turn inhibits platelet aggregation. P2Y12 receptor antagonists have been shown to increase cAMP levels in platelets.[6][7]

Conclusion

This compound, readily sourced from the rhizomes of Anemarrhena asphodeloides, presents a compelling profile for drug development, particularly in the areas of inflammatory diseases and thrombosis. The isolation and purification protocols outlined in this guide, combining macroporous resin chromatography and preparative HPLC, offer a robust framework for obtaining this compound in high purity. A deeper understanding of its mechanisms of action, specifically its ability to inhibit the NF-κB and P2Y12 signaling pathways, provides a strong rationale for its further investigation as a therapeutic agent. The provided diagrams and experimental outlines are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the clinical potential of this promising natural product.

References

- 1. Four New Glycosides from the Rhizoma of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [Two new furostanol saponins from the rhizomes of Anemarrhena asphodeloides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevation of platelet cyclic AMP level by thromboxane A2/prostaglandin H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin A2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin A2 is a steroidal saponin (B1150181) predominantly isolated from the rhizomes of Anemarrhena asphodeloides. This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Possessing a complex chemical structure, this compound has demonstrated promising therapeutic potential, including antiplatelet, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on experimental methodologies and underlying signaling pathways.

Chemical Structure and Properties

This compound is characterized by a spirostanol-type aglycone linked to a sugar moiety. Its detailed chemical identity and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (3β,5β,25R)-Spirostan-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside | |

| Molecular Formula | C39H64O14 | [1] |

| Molecular Weight | 756.92 g/mol | [1] |

| CAS Number | 117210-12-5 | [1] |

| Appearance | White powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | |

| Purity | ≥98% (HPLC) | [2] |

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects through the modulation of multiple signaling pathways. The following sections detail its key activities, supported by experimental data and mechanistic insights.

Antiplatelet Activity

This compound is a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. It has been shown to specifically inhibit ADP-induced platelet aggregation.

Quantitative Data:

| Assay | Agonist | IC50 Value | Cell Type | Reference |

| Platelet Aggregation Inhibition | ADP | 12.3 µM | Human platelet-rich plasma | [1] |

Mechanism of Action: P2Y12 Receptor Antagonism

The antiplatelet effect of this compound is primarily mediated through its antagonistic action on the P2Y12 receptor, a key purinergic receptor on the platelet surface that is activated by ADP.[3][4] By blocking this receptor, this compound inhibits the downstream signaling cascade that leads to platelet activation and aggregation.[5][6][7]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as demonstrated in preclinical models of inflammation.

Quantitative Data:

| Assay | Model | Dose | Effect | Reference |

| Paw Edema Inhibition | Carrageenan-induced paw edema in rats | 10 mg/kg (i.p.) | 62% reduction in paw edema | [1] |

| Cytokine Production Inhibition (TNF-α) | LPS-stimulated macrophages | 5-20 µM | 45% reduction in TNF-α production | [1] |

| Cytokine Production Inhibition (IL-6) | LPS-stimulated macrophages | 5-20 µM | 38% reduction in IL-6 production | [1] |

Mechanism of Action: Inhibition of NF-κB and COX-2 Signaling

The anti-inflammatory effects of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway and downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[4][8][9][10]

Neuroprotective Activity

This compound has shown potential in protecting neuronal cells from excitotoxicity, a key pathological process in neurodegenerative diseases.

Quantitative Data:

| Assay | Model | Concentration | Effect | Reference |

| Neuroprotection | Glutamate-induced cell death in PC12 cells | 10 µM | 34% reduction in neuronal death | [1] |

Mechanism of Action:

The neuroprotective mechanism of this compound is believed to involve the attenuation of glutamate-induced calcium influx and the suppression of downstream apoptotic pathways.[2][10][11][12][13]

Anticancer Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against certain cancer cell lines.

Quantitative Data:

| Assay | Cell Line | IC50 Value | Reference |

| Cytotoxicity | HepG2 (Human hepatocellular carcinoma) | 48.2 µM | [1] |

Mechanism of Action:

The precise mechanism of its anticancer activity is still under investigation, but it is thought to involve the induction of apoptosis in cancer cells.[3][14][15][16][17]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Antiplatelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology: [1]

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.8% sodium citrate.

-

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at 150 x g for 15 minutes. The remaining blood is further centrifuged at 800 x g for 10 minutes to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to 3 x 10⁸ platelets/mL with PPP.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

-

Assay Procedure:

-

PRP is pre-incubated with various concentrations of this compound or vehicle (control) for 5 minutes at 37°C.

-

Platelet aggregation is initiated by the addition of ADP (final concentration 10 µM).

-

The change in light transmission is recorded for 5 minutes.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Groups: Animals are divided into control, vehicle, this compound-treated, and positive control (e.g., indomethacin) groups.

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups with the vehicle control group.

Neuroprotection Assay (Glutamate-Induced Cytotoxicity in PC12 Cells)

Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.

Methodology: [1][3][8][20][21]

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for 2 hours.

-

Glutamate (final concentration 10 mM) is then added to induce cytotoxicity.

-

Control wells receive only vehicle or this compound without glutamate.

-

-

Incubation: The plates are incubated for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Anticancer Assay (MTT Assay in HepG2 Cells)

Objective: To determine the cytotoxic effect of this compound on human hepatocellular carcinoma (HepG2) cells.

Methodology: [2][5][14][22][23]

-

Cell Culture: HepG2 cells are maintained in MEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

Cell Viability Assessment (MTT Assay):

-

MTT solution is added to each well and incubated for 4 hours.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance is read at 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its potent antiplatelet and anti-inflammatory activities, coupled with its neuroprotective and potential anticancer effects, make it a compelling candidate for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this intriguing saponin. Future research should focus on elucidating the detailed molecular interactions, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in more advanced preclinical and clinical studies.

References

- 1. Mitochondria Related Pathway Is Essential for Polysaccharides Purified from Sparassis crispa Mediated Neuro-Protection against Glutamate-Induced Toxicity in Differentiated PC12 Cells [mdpi.com]

- 2. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro [mdpi.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ticagrelor: a P2Y12 antagonist for use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. carrageenan induced paw: Topics by Science.gov [science.gov]

- 20. Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells [mdpi.com]

- 21. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

Anemarrhenasaponin A2: An In-depth Technical Guide on its In Vitro Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct in-depth research on the specific in vitro mechanism of action of purified Anemarrhenasaponin A2 is limited in the public domain. This guide provides a detailed overview of the in vitro anti-proliferative and apoptotic mechanisms of an aqueous extract of Anemone nemorosa, a plant known to be rich in saponins (B1172615), which may serve as a relevant proxy for understanding the potential mechanisms of this compound. The signaling pathways described are common targets of saponins, providing a hypothetical framework for this compound's action.

Executive Summary

Saponins, a class of naturally occurring glycosides, are gaining significant attention in biomedical research for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. While specific data on this compound is sparse, research on saponin-rich extracts from related plant species offers valuable insights into its potential mechanisms of action. This technical guide synthesizes available in vitro data for a saponin-rich extract from Anemone nemorosa, focusing on its anti-proliferative and apoptotic effects on cancer cells. The presented data, experimental protocols, and hypothetical signaling pathways provide a foundational understanding for researchers investigating the therapeutic potential of this compound.

Anti-Proliferative Activity

An aqueous extract of Anemone nemorosa, which is noted for its high saponin (B1150181) content, has demonstrated significant anti-proliferative effects against human cervical cancer cells (HeLa). The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this activity.

| Cell Line | Compound/Extract | IC50 Value | Exposure Time | Reference |

| HeLa | Aqueous Anemone nemorosa extract | 20.33 ± 2.480 µg/mL | Not Specified | [1] |

Induction of Apoptosis

The primary mechanism underlying the anti-proliferative effects of the Anemone nemorosa extract is the induction of apoptosis, or programmed cell death. This was confirmed through multiple experimental approaches.

Cell Cycle Analysis

Treatment of HeLa cells with the saponin-rich extract resulted in a delay in the early mitosis phase of the cell cycle, suggesting an interference with cell division processes that can ultimately trigger apoptosis.[1]

Morphological and Biochemical Evidence of Apoptosis

Fluorescent staining with annexin (B1180172) V-FITC confirmed the induction of apoptosis.[1] Furthermore, a decrease in the mitochondrial membrane potential was observed, a key event in the intrinsic pathway of apoptosis.[1] Compared to the positive control, cisplatin, the Anemone nemorosa extract induced a more pronounced apoptotic effect after 24 and 48 hours of treatment.[1]

Hypothetical Signaling Pathways

Based on the known mechanisms of other saponins and related natural compounds, the anti-inflammatory, neuroprotective, and anticancer effects of this compound may be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation.[2][3] Its constitutive activation is a hallmark of many cancers. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K (phosphatidylinositol 3-kinase)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism.[4][5][6] Its aberrant activation is frequently observed in cancer and inflammatory diseases. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the in vitro mechanism of action of this compound, based on standard laboratory practices.

Cell Culture

-

Cell Line: HeLa (human cervical cancer) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of a compound on cultured cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

-

Procedure:

-

Treat cells with this compound, then lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro mechanism of action of a novel compound like this compound.

Caption: A generalized experimental workflow for in vitro mechanism of action studies.

Conclusion and Future Directions

The available evidence, primarily from studies on saponin-rich extracts of related plant species, suggests that this compound likely possesses anti-proliferative and pro-apoptotic properties in vitro. The induction of apoptosis, potentially through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, represents a plausible mechanism of action.

To fully elucidate the in vitro mechanism of action of this compound, future research should focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to eliminate confounding effects from other compounds present in extracts.

-

Broad-Spectrum Screening: Evaluating its cytotoxic effects across a panel of cancer cell lines to determine its specificity and potency.

-

In-depth Mechanistic Studies: Utilizing techniques such as Western blotting, RT-qPCR, and reporter gene assays to definitively identify the signaling pathways modulated by this compound.

-

Target Identification: Employing advanced techniques like proteomics and transcriptomics to identify the direct molecular targets of this compound.

A comprehensive understanding of its in vitro mechanism of action is a critical first step in the development of this compound as a potential therapeutic agent.

References

- 1. In Vitro Anti-proliferative Activity and Mechanism of Action of Anemone nemorosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin A2: A Technical Guide to Biological Activity Screening

Anemarrhenasaponin A2 , a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest within the scientific community for its diverse pharmacological activities. This document provides a comprehensive overview of its biological effects, detailing the experimental methodologies used for its screening and the signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Summary of Biological Activities

The biological efficacy of this compound has been quantified across several key areas of therapeutic interest. The following tables summarize the principal findings.

Table 1: Anti-inflammatory and Antiplatelet Activity

| Activity | Metric | Value | Model System |

| Antiplatelet Aggregation | IC₅₀ | 12.3 µM | ADP-induced human platelet-rich plasma[1] |

| Anti-inflammatory (In Vivo) | Paw Edema Reduction | 62% | 10 mg/kg (i.p.) in murine models[1] |

| Anti-inflammatory (In Vitro) | TNF-α Reduction | 45% | 5-20 µM in macrophage cultures[1] |

| IL-6 Reduction | 38% | 5-20 µM in macrophage cultures[1] | |

| NF-κB p65 Translocation | 71% Reduction | 20 µM[1] | |

| COX-2 Expression | 58% Decrease | LPS-stimulated macrophages[1] |

Table 2: Neuroprotective, Antioxidant, and Anticancer Activity

| Activity | Metric | Value | Model System |

| Neuroprotective | Neuronal Death Reduction | 34% | 10 µM in glutamate-induced PC12 cells[1] |

| Antioxidant | EC₅₀ | 18.7 µM | DPPH radical scavenging assay[1] |

| Anticancer | IC₅₀ | 48.2 µM | HepG2 human liver cancer cells[1] |

Table 3: Receptor Binding Affinity

| Target | Metric | Value |

| P2Y₁₂ Receptor | Kd | 2.4 nM[1] |

Detailed Experimental Protocols

The following sections detail the methodologies employed to evaluate the primary biological activities of this compound.

This protocol outlines the screening of this compound for its anti-inflammatory effects using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Assay kits for TNF-α, IL-6 (ELISA), and Nitric Oxide (Griess Reagent)

-

Reagents for Western Blotting (antibodies for COX-2, p65, IκBα, β-actin)

-

Reagents for RT-qPCR

Procedure:

-

Cell Culture: Macrophages are cultured in complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.[1]

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

-

Quantification of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): The cell culture supernatant is collected, and cytokine concentrations are measured using commercial ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): NO production is indirectly measured by quantifying nitrite (B80452) in the supernatant using the Griess reagent.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2, phospho-IκBα, and total IκBα. A loading control (e.g., β-actin) is used to ensure equal protein loading.

-

-

Nuclear Translocation Assay (p65):

-

Nuclear and cytoplasmic fractions are separated from cell lysates.

-

The presence of the NF-κB p65 subunit in each fraction is determined by Western Blot. A 71% reduction in nuclear translocation at 20 µM has been observed.[1]

-

This protocol describes the evaluation of this compound's ability to inhibit platelet aggregation.

Objective: To measure the IC₅₀ value of this compound for the inhibition of ADP-induced platelet aggregation.

Materials:

-

Human whole blood from healthy, drug-free donors.

-

Anticoagulant (e.g., Acid-Citrate-Dextrose).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Adenosine diphosphate (B83284) (ADP) as an agonist.

-

This compound.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain PPP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted if necessary.

-

Aggregation Measurement:

-

PRP is placed in the aggregometer cuvette and pre-warmed to 37°C. PPP is used as a blank (100% aggregation).

-

PRP is incubated with various concentrations of this compound or vehicle control for a short period.

-

Platelet aggregation is initiated by adding a standard concentration of ADP.

-

Light transmission is recorded for several minutes to monitor the extent of aggregation.

-

-

Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined. An IC₅₀ of 12.3 μM has been reported for ADP-induced aggregation.[1]

Signaling Pathways and Visualizations

This compound exerts its effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

This compound's anti-inflammatory effects are largely attributed to its inhibition of the NF-κB signaling pathway.[1]

Caption: NF-κB signaling pathway inhibition by this compound.

The primary mechanism for its antiplatelet activity is the antagonism of the P2Y₁₂ receptor, which is crucial for ADP-mediated platelet activation.[1]

Caption: Mechanism of this compound in inhibiting platelet aggregation.

The following diagram illustrates a typical workflow for the initial screening of a compound's biological activity in a cell-based assay.

Caption: A generalized workflow for in vitro biological activity screening.

References

Anemarrhenasaponin A2: A Technical Overview of its Antiplatelet Aggregation Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiplatelet aggregation effects of Anemarrhenasaponin A2, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This document compiles available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Antiplatelet Activity

This compound has been identified as an inhibitor of platelet aggregation.[1] Its primary mechanism of action is through the antagonism of the P2Y₁₂ receptor, a critical mediator of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation.[2] The curative properties of Anemarrhena asphodeloides have been traditionally associated with antidiabetic, diuretic, and antiplatelet activities.[3] Steroidal saponins (B1172615), including this compound, are key bioactive components responsible for these effects.[3][4][5]

Quantitative Data on Antiplatelet Efficacy

The inhibitory effect of this compound on platelet aggregation has been quantified, providing a benchmark for its potency. The following table summarizes the available quantitative data.

| Compound | Agonist | Assay System | IC₅₀ | Reference |

| This compound | ADP | Human platelet-rich plasma | 12.3 μM | [2] |

Signaling Pathway of this compound in Platelet Aggregation

This compound exerts its antiplatelet effect by interfering with the ADP-P2Y₁₂ signaling cascade. The binding of ADP to the P2Y₁₂ receptor on the platelet surface activates a Gᵢ-protein coupled pathway, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation. This compound acts as an antagonist at the P2Y₁₂ receptor, preventing this signaling cascade and thereby inhibiting platelet aggregation.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the antiplatelet effects of this compound.

A standardized protocol for the preparation of platelets is crucial for reproducible results.

-

Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at 200g for 15 minutes at room temperature. The supernatant is collected as platelet-rich plasma (PRP).

-

Washed Platelet Preparation: To the PRP, add acid-citrate-dextrose (ACD) solution. Centrifuge at 800g for 15 minutes. The supernatant (platelet-poor plasma) is discarded.

-

Washing and Resuspension: Gently wash the platelet pellet with Tyrode's buffer. Centrifuge again at 800g for 15 minutes. Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.

This assay is fundamental for quantifying the inhibitory effect of this compound.

-

Platelet Adjustment: Adjust the platelet count in PRP to approximately 3.0 x 10⁸ platelets/mL with platelet-poor plasma.

-

Incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer.

-

Induction of Aggregation: Add an agonist, such as ADP (typically 5-10 μM), to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated with platelet-poor plasma as the reference for 100% aggregation.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of this compound.

Broader Context: Saponins from Anemarrhena asphodeloides

Other steroidal saponins isolated from Anemarrhena asphodeloides have also demonstrated antiplatelet and antithrombotic activities. For instance, Timosaponin B-II has been shown to inhibit ADP-induced platelet aggregation in a dose-dependent manner and prolong activated partial thromboplastin (B12709170) time.[6] Similarly, Timosaponin AIII inhibits platelet aggregation by suppressing ADP secretion and thromboxane (B8750289) A₂ (TXA₂) production.[7] This suggests that multiple saponins from this plant contribute to its overall cardiovascular effects. The total saponins from Anemarrhena asphodeloides have been shown to have cardioprotective effects, potentially through anti-inflammatory and hypoglycemic actions.[8]

Conclusion and Future Directions

This compound presents a promising natural compound with antiplatelet activity, primarily through the antagonism of the P2Y₁₂ receptor. The available data warrants further investigation into its detailed molecular interactions with the receptor and its efficacy in in vivo models of thrombosis. Future research should also focus on the structure-activity relationship of different saponins from Anemarrhena asphodeloides to optimize their antiplatelet potential. The study of its pharmacokinetic and toxicological profile will be crucial for any potential therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. A Review of Antiplatelet Activity of Traditional Medicinal Herbs on Integrative Medicine Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplatelet and antithrombotic activities of timosaponin B-II, an extract of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents | MDPI [mdpi.com]

- 8. Anemarrhena asphodeloides Bunge total saponins ameliorate diabetic cardiomyopathy by modifying the PI3K/AKT/HIF-1α pathway to restore glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhena Saponins: A Technical Guide to their Anti-inflammatory Properties

Introduction

Anemarrhena asphodeloides is a perennial herb that has been extensively used in traditional Chinese medicine for its anti-diabetic, diuretic, and anti-inflammatory properties.[1] The rhizomes of this plant are a rich source of various bioactive compounds, including steroidal saponins (B1172615), which are believed to be the primary contributors to its therapeutic effects.[2][3] While the query specifically mentioned Anemarrhenasaponin A2, the available scientific literature predominantly focuses on other structurally related and well-characterized saponins from Anemarrhena asphodeloides, such as Anemarsaponin B, Timosaponin AIII, Timosaponin B, and Timosaponin B-II.[1][4][5] This technical guide provides an in-depth overview of the discovery and characterization of the anti-inflammatory properties of these prominent saponins, summarizing key experimental findings, methodologies, and mechanisms of action.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of saponins from Anemarrhena asphodeloides have been primarily investigated using in vitro models of inflammation, most notably lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Anemarrhena Saponins

| Saponin (B1150181)/Extract | Cell Model | Key Inflammatory Mediators Inhibited | Mechanism of Action | Reference |

| Anemarsaponin B | LPS-stimulated RAW 264.7 macrophages | NO, iNOS, COX-2, TNF-α, IL-6 | Inhibition of NF-κB and p38 MAPK signaling pathways.[1] | [1] |

| Timosaponin AIII | LPS-stimulated RAW 264.7 cells; Scopolamine-treated SK-N-SH cells | TNF-α, IL-1β | Suppression of NF-κB signaling pathway.[5][6] | [5][6] |

| Timosaponin B & B-II | LPS-stimulated RAW 264.7 macrophages | NO, ROS, Pro-inflammatory cytokines | Suppression of MAPK and NF-κB phosphorylation.[4][7] | [4][7] |

| Timosaponin BIII | LPS-stimulated N9 microglial cells | NO, iNOS, TNF-α, IL-6 | Inhibition of NF-κB and PI3K/Akt signaling pathways.[8] | [8] |

| A. asphodeloides Extract | LPS-stimulated RAW 264.7 macrophages | NO, ROS, Pro-inflammatory cytokines | Suppression of MAPK and NF-κB phosphorylation.[4][7] | [4][7] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of Anemarrhena asphodeloides and its purified saponins has also been validated in animal models of inflammation.

Table 2: Summary of In Vivo Anti-inflammatory Effects of Anemarrhena Saponins

| Saponin/Extract | Animal Model | Dosage | Key Outcomes | Reference |

| Timosaponin AIII | LPS-induced acute lung injury in mice | 25-50 mg/kg (oral) | Significantly inhibited inflammatory markers and reduced the total number of inflammatory cells in bronchoalveolar lavage fluid (BALF).[9] | [9] |

| A. asphodeloides Saponin-enriched fraction | LPS-induced acute lung injury in mice | 10-50 mg/kg (oral) | Potently inhibited lung inflammatory index and reduced inflammatory cell infiltration in lung tissue.[9] | [9] |

Experimental Protocols

In Vitro Methodologies

A standardized workflow is typically employed to assess the anti-inflammatory properties of Anemarrhena saponins in vitro.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test saponin for a specified duration (e.g., 1-3 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further period (e.g., 6-24 hours) depending on the endpoint being measured.[7]

2. Nitric Oxide (NO) Production Assay:

-

Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: Sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

4. Western Blot Analysis:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα, phosphorylated p38) in cell lysates.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Methodology

1. LPS-Induced Acute Lung Injury (ALI) in Mice:

-

Animal Model: Male BALB/c mice are commonly used.

-

Protocol:

-

Administer the test saponin (e.g., Timosaponin AIII at 25-50 mg/kg) orally for a set number of days.

-

Induce lung inflammation by intranasal instillation of LPS.

-

After a specific time (e.g., 8 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with saline.

-

Analyze the BALF for total and differential inflammatory cell counts.

-

Process lung tissue for histological examination to assess inflammation and tissue damage.[9]

-

Molecular Mechanisms of Action

Studies have elucidated that Anemarrhena saponins exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in the inflammatory response. Anemarsaponin B has been shown to inhibit this pathway.[1]

In resting cells, NF-κB (commonly a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing the p50/p65 dimer to translocate into the nucleus. In the nucleus, it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. Anemarsaponin B significantly inhibits the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of p65.[1]

Inhibition of the p38 MAPK Signaling Pathway

The MAPK family of proteins plays a critical role in signal transduction from the cell surface to the nucleus. The p38 MAPK pathway is strongly activated by inflammatory stimuli like LPS.

The activation of the p38 MAPK pathway involves a cascade of phosphorylation events. Upstream kinases, known as MAPKKKs (e.g., MLK3), phosphorylate and activate MAPKKs (e.g., MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various transcription factors, leading to the expression of inflammatory genes. Anemarsaponin B has been found to inhibit the phosphorylation of both MKK3/6 and MLK3, effectively blocking the p38 MAPK signaling cascade.[1]

Conclusion

The steroidal saponins isolated from Anemarrhena asphodeloides, including Anemarsaponin B and various Timosaponins, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Their mechanism of action involves the potent inhibition of key inflammatory signaling pathways, namely the NF-κB and p38 MAPK pathways. This results in a marked reduction in the production of pro-inflammatory mediators such as NO, iNOS, COX-2, TNF-α, and IL-6. These findings provide a strong scientific basis for the traditional use of Anemarrhena asphodeloides in treating inflammatory conditions and highlight the therapeutic potential of its constituent saponins for the development of novel anti-inflammatory drugs. Further research is warranted to explore the specific activities of other saponins like this compound and to fully elucidate their structure-activity relationships.

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Anemarrhena Asphodeloides Root Extract? - Knowledge [biowayorganicinc.com]

- 3. benchchem.com [benchchem.com]

- 4. The enhancing immune response and anti-inflammatory effects of Anemarrhena asphodeloides extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Interaction Between Anemarrhenasaponins and the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific evidence detailing the interaction between Anemarrhenasaponin A2 and the P2Y12 receptor is not currently available in published literature. This guide provides a comprehensive overview of the antiplatelet effects of related saponins (B1172615) from Anemarrhena asphodeloides and outlines the established role of the P2Y12 receptor in platelet aggregation, suggesting a potential mechanism of action. Furthermore, it details the experimental protocols that would be necessary to formally investigate this interaction.

Introduction

Anemarrhena asphodeloides is a traditional Chinese medicinal herb from which several steroidal saponins have been isolated. Among these, certain compounds have demonstrated significant antiplatelet and antithrombotic activities. While research has not specifically focused on this compound, studies on related compounds such as Timosaponin B-II and Timosaponin AIII from the same plant have shown inhibitory effects on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).

The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by ADP is a key step in the amplification of platelet activation and the formation of a stable thrombus. Therefore, the P2Y12 receptor is a major target for antiplatelet drugs. The observed inhibition of ADP-induced platelet aggregation by saponins from Anemarrhena asphodeloides strongly suggests a potential interaction with the P2Y12 signaling pathway.

This technical guide will summarize the existing data on the antiplatelet effects of these related saponins, provide detailed experimental methodologies for investigating such interactions, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Antiplatelet and Anticoagulant Effects of Timosaponin B-II

The following table summarizes the quantitative data from a study on Timosaponin B-II, a major active component of Anemarrhena asphodeloides.

| Parameter | Compound | Concentration/Dose | Effect | Notes |

| ADP-Induced Platelet Aggregation (in vitro) | Timosaponin B-II | 20, 40, 80 mg/mL | Potent, dose-dependent inhibition | |

| Activated Partial Thromboplastin Time (aPTT) | Timosaponin B-II | 1, 3, 6 mg/kg | Prolonged by 9.29%, 16.86%, and 25.50% respectively | No effect on prothrombin time |

| Thrombus Wet Weight Inhibition | Timosaponin B-II | 1, 3, 6 mg/kg | 13.6%, 19.8%, and 24.7% inhibition respectively | |

| Plasminogen Levels | Timosaponin B-II | 1, 3, 6 mg/kg | Decreased by 14.4%, 18.3%, and 29.0% respectively |

Data extracted from a study on the antiplatelet and antithrombotic actions of Timosaponin B-II.[1]

Experimental Protocols

To investigate the direct interaction of this compound with the P2Y12 receptor, a series of established experimental protocols would be employed.

1. Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists, including ADP.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The transmission of light through the PRP is set as 0%, and through the PPP as 100%.

-

Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Induction of Aggregation: Platelet aggregation is induced by adding a known concentration of an agonist, such as ADP. The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the aggregation) is determined.

-

2. P2Y12 Receptor Binding Assay

-

Objective: To determine if this compound directly binds to the P2Y12 receptor.

-

Methodology:

-

Membrane Preparation: Platelet membranes or cells expressing the recombinant P2Y12 receptor are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined, and the ability of this compound to displace the radioligand is used to calculate its binding affinity (Ki).

-

3. Downstream Signaling Pathway Analysis (Western Blotting)

-

Objective: To investigate the effect of this compound on the downstream signaling cascade of the P2Y12 receptor.

-

Methodology:

-

Platelet Treatment: Washed platelets are pre-incubated with this compound and then stimulated with ADP.

-

Protein Extraction: The reaction is stopped, and total protein is extracted from the platelets.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies against key signaling proteins in the P2Y12 pathway, such as phosphorylated vasodilator-stimulated phosphoprotein (VASP), Akt, and ERK.

-

Visualization and Quantification: The protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

-

Mandatory Visualizations

Caption: P2Y12 Receptor Signaling Pathway and Hypothesized Inhibition.

Caption: Workflow for Investigating this compound's Antiplatelet Effects.

References

Anemarrhenasaponin A2 and Its Congeners: A Technical Guide to the Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effects of Anemarrhenasaponin A2 and its structurally related saponins (B1172615), Timosaponin AIII and Anemarsaponin B, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited direct research on this compound, this document leverages extensive data from its congeners, isolated from the rhizomes of Anemarrhena asphodeloides, to elucidate the mechanism of action, present quantitative efficacy data, and provide detailed experimental protocols. The evidence strongly suggests that these steroidal saponins represent a promising class of compounds for the development of novel anti-inflammatory therapeutics by targeting key nodes in the NF-κB cascade.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the identification of potent and specific inhibitors of the NF-κB pathway is a significant focus of contemporary drug discovery.

Anemarrhena asphodeloides Bunge is a traditional Chinese medicinal herb with a long history of use in treating inflammatory conditions. Its primary bioactive constituents are steroidal saponins, including this compound, Timosaponin AIII, and Anemarsaponin B. This guide synthesizes the current understanding of how these compounds interfere with NF-κB signaling, providing a valuable resource for researchers in the field.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound and its related saponins primarily inhibit this pathway by:

-

Preventing the Phosphorylation and Degradation of IκBα : By inhibiting the upstream IKK complex, these saponins stabilize the IκBα protein. This prevents the release of the p50/p65 NF-κB dimer.[1][2]

-

Blocking the Nuclear Translocation of p65 : As a direct consequence of IκBα stabilization, the p65 subunit of NF-κB remains sequestered in the cytoplasm, unable to reach its nuclear targets.[1][3]

The following diagram illustrates the points of inhibition within the NF-κB signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound's congeners on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Cell Line | Stimulant | Target | Metric | Value | Reference |

| Anemarsaponin B | RAW 264.7 | LPS | iNOS Protein | Dose-dependent decrease | - | [1] |

| Anemarsaponin B | RAW 264.7 | LPS | COX-2 Protein | Dose-dependent decrease | - | [1] |

| Anemarsaponin B | RAW 264.7 | LPS | TNF-α Production | Dose-dependent decrease | - | [1] |

| Anemarsaponin B | RAW 264.7 | LPS | IL-6 Production | Dose-dependent decrease | - | [1] |

| This compound | Macrophages | LPS | TNF-α Production | % Reduction | 45% at 5-20 µM | [3] |

| This compound | Macrophages | LPS | IL-6 Production | % Reduction | 38% at 5-20 µM | [3] |

| This compound | Macrophages | LPS | COX-2 Expression | % Reduction | 58% at 20 µM | [3] |

Table 2: In Vivo Anti-Inflammatory Effects

| Compound | Animal Model | Insult | Dosage | Outcome | % Inhibition | Reference |

| This compound | Murine | - | 10 mg/kg (i.p.) | Paw Edema | 62% | [3] |

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the inhibition of the NF-κB pathway by this compound and its related saponins.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the saponin (B1150181) (e.g., 10-100 µg/mL for extracts, or specific µM concentrations for purified compounds) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of key proteins in the NF-κB pathway.

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα and p65. An antibody against a housekeeping protein like β-actin or GAPDH is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the location of the p65 subunit within the cell.

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated as described in section 4.1.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This is a standard model to assess the acute anti-inflammatory activity of a compound.

-

Animals: Male ICR mice or Wistar rats are commonly used.

-

Treatment: Animals are administered the test compound (e.g., this compound at 10 mg/kg, intraperitoneally) or vehicle control.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for investigating the inhibitory effects of a compound on the NF-κB signaling pathway.

Conclusion

The collective evidence strongly supports the role of this compound and its closely related steroidal saponins as potent inhibitors of the NF-κB signaling pathway. Their ability to suppress the activation of key upstream kinases, prevent the degradation of IκBα, and block the nuclear translocation of p65 underscores their therapeutic potential in a wide range of inflammatory disorders. This technical guide provides a foundational resource for researchers aiming to further investigate these compounds and develop them into next-generation anti-inflammatory agents. Further studies are warranted to fully elucidate the specific molecular interactions and to establish a comprehensive safety and efficacy profile for this compound.

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

An In-depth Technical Guide on the Modulation of Cyclooxygenase-2 Expression by Timosaponin AIII

Anemarrhenasaponin A2 (Timosaponin AII) and its Analogue Timosaponin AIII: A Focus on COX-2 Modulation

Introduction

This compound, also known as Timosaponin AII, is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. While research specifically detailing the effects of this compound on cyclooxygenase-2 (COX-2) expression is limited, extensive studies have been conducted on a closely related compound from the same plant, Timosaponin AIII. This technical guide will focus on the well-documented mechanisms by which Timosaponin AIII modulates COX-2 expression, providing a comprehensive resource for researchers, scientists, and drug development professionals. The findings presented for Timosaponin AIII offer valuable insights into the potential therapeutic applications of this class of compounds in inflammatory diseases and cancer.

Timosaponin AIII has been shown to exert its anti-inflammatory and anti-cancer effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators, including COX-2.[1][2] This guide will delve into the quantitative data supporting these effects, provide detailed experimental protocols for replication and further investigation, and visualize the intricate signaling cascades involved.

Quantitative Data on Timosaponin AIII Activity

The inhibitory effects of Timosaponin AIII on COX-2 expression and related cellular processes have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

| Cell Line | Stimulus | Timosaponin AIII Concentration | Effect on COX-2 Expression | Assay |

| MDA-MB-231 (Human breast cancer) | Hepatocyte Growth Factor (HGF) | 10⁻⁸ to 10⁻⁶ M | Concentration-dependent inhibition | Western Blot, Real-time PCR[2] |

| Human Epidermal Keratinocytes (HEKs) & Human Dermal Fibroblasts (HDFs) | UVB Radiation | Not specified | Reduction of UVB-induced upregulation | Not specified[1] |

| B16-F10 (Murine melanoma) | Not specified | Not specified | Reduction of expression in vivo | Not specified[1] |

| Cell Line | Parameter | Timosaponin AIII Concentration | Result |

| HepG2 (Human liver cancer) | IC50 (24h) | 15.41 µM | Induces apoptosis[1] |

| 786-O and A-498 (Human renal cancer) | Effective concentration for inhibiting migration and invasion | 2 to 6 µM | No effect on cell viability at these concentrations[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Timosaponin AIII's effect on COX-2 expression and associated signaling pathways.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-231, HepG2, 786-O, A-498, Human Epidermal Keratinocytes (HEKs), and Human Dermal Fibroblasts (HDFs) can be obtained from ATCC or other reputable cell banks.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Timosaponin AIII Preparation: Timosaponin AIII is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Timosaponin AIII, with or without a stimulus (e.g., HGF, UVB), for the indicated time periods.

Western Blot Analysis for COX-2 and Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, or β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.